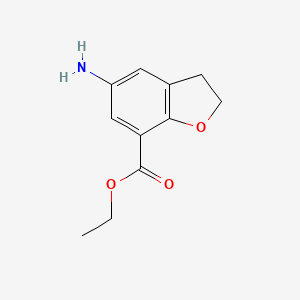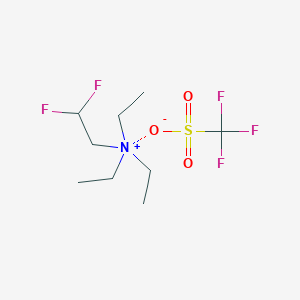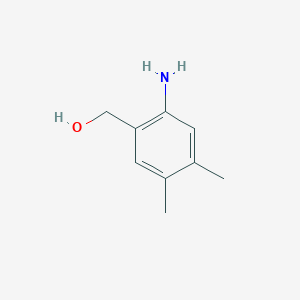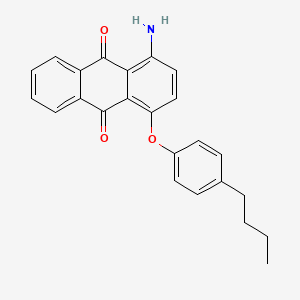
1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pentaoxahexadecane-16-yl anthracene-9,10-dione , is a fascinating compound with a unique structure. Its chemical formula is C₁₁H₂₄O₆ , and its molecular weight is approximately 252.3 g/mol . This compound combines an anthracene core with a pentaoxahexadecane side chain, resulting in intriguing properties.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of this compound involves attaching the pentaoxahexadecane moiety to the anthracene core. While specific synthetic routes may vary, one common approach is through etherification or esterification reactions. Researchers can achieve this by reacting anthracene-9,10-dione with a suitable alcohol or ether precursor containing the pentaoxahexadecane group.
Reaction Conditions: Reaction conditions typically involve mild temperatures and acid or base catalysts. The choice of solvent and reaction time plays a crucial role in obtaining high yields.
Industrial Production: Although not widely produced industrially, this compound may find applications in specialized fields due to its unique structure.
Analyse Chemischer Reaktionen
Reactivity: 1-(2,5,8,11,14-Pentaoxahexadecan-16-yloxy)anthracene-9,10-dione can undergo various reactions:
Oxidation: It may be susceptible to oxidation, leading to the formation of different oxidation states.
Substitution: The side chain can undergo substitution reactions, altering its functional groups.
Reduction: Reduction of the carbonyl group may yield corresponding alcohols.
Acids/Bases: Used for esterification or etherification.
Hydrogenation Catalysts: For reduction reactions.
Major Products: The major products depend on the specific reaction conditions and the functional groups involved. These could include derivatives with modified side chains or reduced carbonyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for novel materials.
Biology: Investigating its interactions with biomolecules.
Medicine: Exploring its pharmacological properties.
Industry: Developing functional materials.
Wirkmechanismus
The exact mechanism of action remains an area of research. It likely involves interactions with cellular components, possibly affecting gene expression or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
While this compound is relatively unique, similar structures include other anthracene derivatives with varying side chains. the specific combination of the pentaoxahexadecane group with anthracene sets it apart.
Eigenschaften
CAS-Nummer |
104779-02-4 |
|---|---|
Molekularformel |
C25H30O8 |
Molekulargewicht |
458.5 g/mol |
IUPAC-Name |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]anthracene-9,10-dione |
InChI |
InChI=1S/C25H30O8/c1-28-9-10-29-11-12-30-13-14-31-15-16-32-17-18-33-22-8-4-7-21-23(22)25(27)20-6-3-2-5-19(20)24(21)26/h2-8H,9-18H2,1H3 |
InChI-Schlüssel |
OOVZVHVIXGLIRW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCCOCCOCCOCCOC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)



![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)


![Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B13127672.png)
![1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
